molecular formula C8H11NO3 B13038334 Ethyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate CAS No. 66643-50-3

Ethyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13038334
CAS No.: 66643-50-3
M. Wt: 169.18 g/mol
InChI Key: RVMJSZIVTKTPOM-UHFFFAOYSA-N
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Description

Ethyl5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its pyridine ring structure with an ethyl ester group and a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl5-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of ethyl5-oxo-5,6-dihydropyridine-1(2H)-carboxylate might involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxylated dihydropyridine compounds.

    Substitution: Alkylated or acylated dihydropyridine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential use as a calcium channel blocker or other pharmacological activities.

    Industry: Utilized in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism of action of ethyl5-oxo-5,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, dihydropyridines typically act by inhibiting calcium channels, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion transport and signaling.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Nicardipine: Used for its vasodilatory properties.

Uniqueness

Ethyl5-oxo-5,6-dihydropyridine-1(2H)-carboxylate may have unique structural features or reactivity profiles that differentiate it from other dihydropyridines. Its specific ester and keto groups could confer distinct chemical and biological properties.

Properties

CAS No.

66643-50-3

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 3-oxo-2,6-dihydropyridine-1-carboxylate

InChI

InChI=1S/C8H11NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h3-4H,2,5-6H2,1H3

InChI Key

RVMJSZIVTKTPOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC=CC(=O)C1

Origin of Product

United States

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